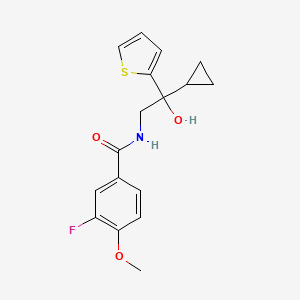

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

The compound N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by:

- A 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl side chain, incorporating a cyclopropane ring, hydroxyl group, and thiophene moiety. This combination suggests unique steric and electronic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-22-14-7-4-11(9-13(14)18)16(20)19-10-17(21,12-5-6-12)15-3-2-8-23-15/h2-4,7-9,12,21H,5-6,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJLJKUFGLCETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 3-fluoro-4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like mCPBA (meta-Chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzamide to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, mCPBA

Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of amines or alkanes

Substitution: Formation of substituted benzamides

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and possible biological activity.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Core Benzamide Modifications

Key Comparisons:

Side Chain Variations

Key Comparisons:

Tautomerism and Conformational Flexibility

- Compounds [7–9] () exist as thione-thiol tautomers , stabilized by intramolecular hydrogen bonding . The target compound’s hydroxyl group may similarly participate in H-bonding, influencing its tautomeric state or crystal packing.

- Disorder in Analog Structures: The dihydrothienylidene derivative in exhibits crystallographic disorder, suggesting conformational flexibility in similar scaffolds .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO4S |

| Molecular Weight | 347.42864 g/mol |

| IUPAC Name | This compound |

| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |

The unique combination of a cyclopropyl group, thiophene ring, and methoxybenzamide structure suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

The presence of the thiophene ring enhances the compound's antimicrobial properties. Several studies have demonstrated that similar compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The hydroxyl group in the cyclopropyl moiety may play a crucial role in modulating inflammatory responses.

Case Studies and Research Findings

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives. The study found that compounds with a similar structure to this compound significantly reduced tumor growth in xenograft models of breast cancer .

- Antimicrobial Efficacy : Research conducted on thiophene-based compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the benzamide structure could enhance antimicrobial potency .

- Inflammation Inhibition : A recent investigation into the anti-inflammatory properties of related compounds showed a marked decrease in TNF-alpha levels upon treatment with benzamide derivatives, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise coupling of the thiophene-cyclopropanol moiety with the 3-fluoro-4-methoxybenzamide core via amide bond formation. Key steps include:

- Activation of the carboxylic acid group (e.g., using pivaloyl chloride or TMSOTf as a catalyst) .

- Purification via column chromatography with gradients of ethyl acetate/hexane .

- Optimization of temperature (-40°C to -20°C) and solvent (dichlorethane/ether) to control stereoselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Techniques :

- NMR : Assign δ values for cyclopropyl protons (1.0–1.5 ppm), thiophene aromatic protons (6.8–7.2 ppm), and methoxy groups (~3.8 ppm) .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS m/z) and fragmentation patterns .

Q. What crystallization strategies ensure high-quality single crystals for structural analysis?

- Use slow vapor diffusion with dichloromethane/hexane mixtures. Refinement via SHELXL (e.g., resolving disordered cyclopropyl groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?

- Approach :

- Calculate HOMO-LUMO gaps using the B3LYP functional to assess nucleophilic/electrophilic sites .

- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate conformational stability .

Q. How do structural discrepancies between X-ray crystallography and computational models arise, and how can they be resolved?

- Analysis :

- Discrepancies in cyclopropyl ring geometry may stem from crystal packing forces vs. gas-phase DFT optimizations .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing solid-state conformations .

Q. What strategies mitigate metabolic instability in analogues of this compound?

- Design :

- Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Replace the hydroxyl group with a bioisostere (e.g., trifluoromethyl) to enhance metabolic half-life .

Q. How can kinetic studies elucidate the reaction mechanism of amide bond formation in this compound?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.